molecular formula C15H15BrO2 B5810364 [3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol

Cat. No.: B5810364
M. Wt: 307.18 g/mol
InChI Key: SNCZFIXMMIFFMQ-UHFFFAOYSA-N
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Description

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methylphenyl group attached to a phenylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde.

    Reduction: Formation of 3-bromo-4-[(4-methylphenyl)methoxy]benzene.

    Substitution: Formation of 3-azido-4-[(4-methylphenyl)methoxy]phenylmethanol or 3-thio-4-[(4-methylphenyl)methoxy]phenylmethanol.

Scientific Research Applications

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites on proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZFIXMMIFFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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